2-Cyclopropylidenepropanoic acid

Description

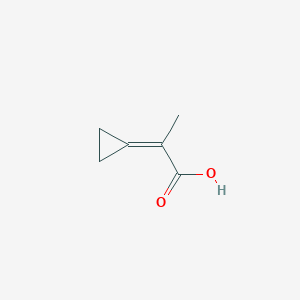

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylidenepropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIQLBQAVHNPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 2 Cyclopropylidenepropanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of organic transformations, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions and Their Mechanisms (e.g., Fischer Esterification)

Esterification is a fundamental reaction of carboxylic acids, and 2-cyclopropylidenepropanoic acid can be converted to its corresponding esters through various methods. One of the most common is the Fischer esterification. cerritos.edumasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.comyoutube.comorganic-chemistry.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. youtube.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The Fischer esterification is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Chatelier's principle. libretexts.org

| Reaction | Reactants | Catalyst | Product |

| Fischer Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | Methyl 2-cyclopropylidenepropanoate, Ethyl 2-cyclopropylidenepropanoate |

Formation of Reactive Carboxylic Acid Derivatives

More reactive derivatives of this compound can be synthesized, which in turn serve as versatile intermediates for further transformations. chemistrytalk.orglibretexts.org The reactivity of these derivatives is generally determined by the stability of the leaving group. chemistrytalk.org

Acid halides, particularly acid chlorides, are among the most reactive carboxylic acid derivatives. chemistrytalk.orglibretexts.org They are synthesized by replacing the hydroxyl group of the carboxylic acid with a halogen. chemistrytalk.org A common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgorgoreview.com The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orgorgoreview.com

The general reaction is as follows: this compound + SOCl₂ → 2-Cyclopropylidenepropanoyl chloride + SO₂ + HCl

Phosphorus tribromide (PBr₃) can be used to prepare the corresponding acid bromide. libretexts.orgorgoreview.com

| Derivative | Reagent | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) | 2-Cyclopropylidenepropanoyl chloride |

| Acid Bromide | Phosphorus tribromide (PBr₃) | 2-Cyclopropylidenepropanoyl bromide |

Amides can be formed from this compound through several methods.

Direct Amidation: The direct reaction of a carboxylic acid with an amine is generally difficult because the acidic carboxylic acid and the basic amine undergo an acid-base reaction to form a stable carboxylate-ammonium salt. youtube.com However, with sufficient heat, this salt can be dehydrated to form the amide. youtube.com

Activated Approaches: A more common and efficient method involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.comyoutube.com

Alternatively, amides can be readily synthesized from the more reactive acid halides. libretexts.orglibretexts.org The reaction of an acid chloride with ammonia, a primary amine, or a secondary amine yields the corresponding amide. libretexts.org Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the HCl byproduct. libretexts.org

| Amidation Method | Reactants | Conditions/Reagents | Product |

| From Acid Halide | 2-Cyclopropylidenepropanoyl chloride, Amine (e.g., NH₃, RNH₂, R₂NH) | Typically 2 equivalents of amine | 2-Cyclopropylidenepropanamide |

| Direct Amidation | This compound, Amine | High heat | 2-Cyclopropylidenepropanamide |

| DCC Coupling | This compound, Amine | Dicyclohexylcarbodiimide (DCC) | 2-Cyclopropylidenepropanamide |

Acid anhydrides are another class of reactive carboxylic acid derivatives. chemistrytalk.org They can be prepared by the reaction of an acid halide with a carboxylate salt or a carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction of 2-cyclopropylidenepropanoyl chloride with the sodium salt of this compound would yield the symmetrical anhydride, bis(2-cyclopropylidenepropanoic) anhydride.

Alternatively, reacting 2-cyclopropylidenepropanoyl chloride with a different carboxylic acid would produce a mixed anhydride. libretexts.org These reactions proceed via nucleophilic acyl substitution, where the carboxylate attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. libretexts.orgmasterorganicchemistry.com

| Starting Materials | Product |

| 2-Cyclopropylidenepropanoyl chloride + Sodium 2-cyclopropylidenepropanoate | Bis(2-cyclopropylidenepropanoic) anhydride |

| 2-Cyclopropylidenepropanoyl chloride + Carboxylic Acid (R'COOH) | 2-Cyclopropylidenepropanoic R'-carboxylic anhydride |

Decarboxylation Pathways and Their Stereochemical Implications

Decarboxylation is the removal of the carboxyl group, typically with the loss of carbon dioxide (CO₂). The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon CO₂ loss. For simple carboxylic acids, this process usually requires harsh conditions. However, the presence of certain functional groups can facilitate decarboxylation. nih.gov

For this compound, decarboxylation would lead to the formation of an isopropylidenecyclopropane. The specific conditions required for this transformation and the stereochemical outcome would be a subject of experimental investigation. The mechanism would likely involve the formation of a carbanion at the alpha-carbon, followed by protonation. The stereochemistry of the final product would depend on the stereochemistry of the starting material (if applicable) and the reaction conditions that influence the protonation step.

Further research would be needed to delineate the specific catalysts (e.g., copper, palladium) or thermal conditions that could effectively promote the decarboxylation of this compound and to analyze the stereochemical course of such a reaction. nih.gov

Salt Formation and Neutralization Reactions

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form carboxylate salts. This is a fundamental reaction of carboxylic acids where the acidic proton of the carboxyl group (-COOH) is transferred to a base. brainly.comyoutube.com

Common bases used for this purpose include metal hydroxides, carbonates, and bicarbonates. pressbooks.pubnagwa.com For instance, the reaction of this compound with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2-cyclopropylidenepropanoate and water. brainly.comyoutube.comnagwa.com

General Neutralization Reaction:

| Reactant | Base | Product | Byproduct(s) |

| This compound | NaOH | Sodium 2-cyclopropylidenepropanoate | Water |

| This compound | NaHCO₃ | Sodium 2-cyclopropylidenepropanoate | Water, Carbon Dioxide |

| This compound | Na₂CO₃ | Sodium 2-cyclopropylidenepropanoate | Water, Carbon Dioxide |

The reaction with weaker bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) also yields the corresponding carboxylate salt, along with the formation of water and carbon dioxide gas. pressbooks.pubnagwa.comlumenlearning.com The effervescence caused by the release of carbon dioxide is a characteristic test for the presence of a carboxylic acid group. nagwa.com The resulting carboxylate salt is named by replacing the "-oic acid" suffix of the carboxylic acid with "-oate". pressbooks.publumenlearning.com

Reactions Involving the Cyclopropylidene Unsaturated System

The presence of the exocyclic double bond in the cyclopropylidene moiety makes this part of the molecule susceptible to a variety of addition and cycloaddition reactions. masterorganicchemistry.comlibretexts.org This reactivity is a hallmark of alkenes, which readily undergo transformations that break the pi (π) bond. scienceready.com.aupressbooks.pub

The carbon-carbon double bond in the cyclopropylidene ring system can function as a dienophile in Diels-Alder reactions. escholarship.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgalfa-chemistry.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups conjugated to the double bond. libretexts.orgorganic-chemistry.org In the case of this compound, the carboxylic acid group acts as such an electron-withdrawing group, activating the double bond for cycloaddition.

Cyclopropenes and related strained cyclic alkenes are known to be reactive dienophiles due to ring strain, which is released upon reaction. escholarship.orgnih.gov This inherent reactivity, coupled with electronic activation, makes cyclopropylidene-containing compounds like this compound interesting substrates for Diels-Alder reactions. escholarship.orgnih.gov These reactions provide a pathway to complex polycyclic structures.

Example of a Diels-Alder Reaction:

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | A substituted cyclohexene (B86901) derivative |

Diels-Alder reactions are known for their high degree of stereospecificity and stereoselectivity. wolfram.comlibretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com When a cyclic dienophile reacts with a diene, two diastereomeric products, termed endo and exo, can be formed. libretexts.orglibretexts.orgmasterorganicchemistry.com

The endo product is generally favored under kinetic control, a preference often explained by secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound as a dienophile, the carboxylic acid group would preferentially orient itself "under" the diene in the transition state, leading to the endo adduct as the major product. youtube.comyoutube.com

The terms endo and exo describe the relative orientation of the substituent on the dienophile with respect to the newly formed ring system. libretexts.orgmasterorganicchemistry.com

Endo Product: The substituent on the dienophile is oriented towards the inside (concave face) of the bicyclic product. libretexts.orgmasterorganicchemistry.com

Exo Product: The substituent on the dienophile is oriented towards the outside (convex face) of the bicyclic product. libretexts.orgmasterorganicchemistry.com

The ratio of endo to exo products can be influenced by reaction conditions, such as temperature and the presence of catalysts. nih.govresearchgate.net

The double bond of the cyclopropylidene group can undergo various addition reactions, where a molecule adds across the π-bond, leading to a saturated system. msu.edumasterorganicchemistry.com

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and water, this compound can undergo hydration. libretexts.orgyoutube.comlibretexts.org This reaction involves the addition of a water molecule across the double bond. masterorganicchemistry.com

The mechanism proceeds via protonation of the alkene double bond by the acid catalyst to form a carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the more stable carbocation. libretexts.orgyoutube.com Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol product. libretexts.orgyoutube.com

Acid-Catalyzed Hydration Mechanism Steps:

Protonation: The double bond is protonated by the acid catalyst to form a carbocation.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A proton is removed from the oxonium ion to yield the alcohol and regenerate the acid catalyst.

It is important to note that due to the planar nature of the carbocation intermediate, the nucleophilic attack by water can occur from either face, potentially leading to a mixture of stereoisomers if a new stereocenter is formed. masterorganicchemistry.com

Reduction Reactions Affecting the Cyclopropylidene Ring

The cyclopropylidene ring can be susceptible to reduction, which can lead to ring-opening or saturation of the double bond depending on the reducing agent and reaction conditions.

While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of carbonyl compounds, esters, and carboxylic acids, its direct role in the formation of a cyclopropylidene group from a pre-existing structure is not a typical transformation. organicreactions.orgyoutube.com LiAlH₄ provides hydride ions (H⁻) that act as nucleophiles. youtube.com However, there is evidence of cyclopropylidene formation during the reduction of certain gem-dibromocyclopropanecarboxylates and their corresponding acids with lithium aluminum hydride. acs.orgacs.org This suggests that under specific circumstances, a reductive process can lead to the generation of a cyclopropylidene intermediate. The reactivity of LiAlH₄ can be moderated by using alkoxyaluminum hydrides, which are less reactive and can offer increased chemoselectivity. researchgate.net

Metal-Catalyzed Organic Transformations

The unique structural and electronic properties of this compound and its derivatives make them interesting substrates and ligands in metal-catalyzed organic reactions. researchgate.net

Role of Cyclopropylidene-Containing Ligands in Asymmetric Catalysis

Chiral ligands containing cyclopropane (B1198618) moieties have been successfully employed in asymmetric catalysis. ku.edunih.govresearchgate.net These ligands can create a rigid and well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in various transformations. ku.edu For instance, chiral phosphanyl-oxazoline (PHOX) ligands with a cyclopropyl (B3062369) backbone have been designed and used in intermolecular asymmetric Heck reactions. ku.edu The conformational rigidity of the cyclopropyl group is a key feature that contributes to the efficiency and selectivity of the catalytic system. ku.edu Similarly, chiral cyclopropane-based phosphorus/sulfur ligands have shown good enantioselectivity in palladium-catalyzed allylic alkylation. nih.gov While direct applications of this compound as a ligand are not extensively documented, its derivatives could potentially serve as precursors to chiral ligands for asymmetric catalysis. nih.gov

Heck Coupling and Other Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. nih.govnih.gov Given the presence of the exocyclic double bond, this compound or its derivatives could potentially participate in Heck-type reactions. chemrxiv.org

Hydroamination and Hydroalkoxylation Reactions

The introduction of nitrogen and oxygen functionalities across the carbon-carbon double bond of this compound represents a significant pathway to novel β-amino acids and β-alkoxy carboxylic acids. These transformations, known as hydroamination and hydroalkoxylation, are atom-economical additions of an N-H or O-H bond, respectively. The reactivity of this compound in these reactions is dictated by the unique electronic and steric environment created by the interplay between the electron-withdrawing carboxylic acid group and the strained cyclopropylidene moiety.

Due to the presence of the electron-withdrawing carboxylic acid, the β-carbon of the double bond in this compound is electrophilic, making it susceptible to nucleophilic attack. This is a characteristic feature of α,β-unsaturated carbonyl compounds, which typically undergo conjugate addition reactions.

Hydroamination

The addition of amines to this compound can, in principle, proceed via several catalytic pathways, including transition-metal catalysis, Brønsted or Lewis acid catalysis, and biocatalysis. The regioselectivity of the addition is a key consideration, with the potential for the nucleophile to add to either the α- or β-position of the double bond.

Catalytic Approaches and Mechanistic Insights

Transition-metal catalysts, particularly those based on late transition metals, are known to facilitate the hydroamination of activated alkenes. For instance, copper-catalyzed systems have been effectively used for the asymmetric hydroamination of α,β-unsaturated esters and amides, yielding chiral β-amino acid derivatives. In these reactions, a copper hydride species is often generated in situ, which then adds across the double bond. The regioselectivity is influenced by the electronic nature of the substrate and the steric properties of the catalyst and the amine.

Given the structural similarities, it is plausible that a copper-catalyzed hydroamination of this compound with a hydroxylamine (B1172632) derivative could proceed, leading to the corresponding β-amino acid. The reaction would likely follow a conjugate addition pathway, with the amine adding to the β-position.

Enzymatic hydroamination presents a green and highly selective alternative. For example, lyases have been employed in the direct hydroamination of α,β-unsaturated carboxylic acids like fumaric acid to produce N-substituted L-aspartic acids with high enantiopurity. documentsdelivered.com This suggests that a suitably engineered enzyme could potentially catalyze the stereoselective addition of an amine to this compound.

The table below summarizes representative examples of hydroamination reactions on α,β-unsaturated carboxylic acid derivatives, which serve as models for the potential reactivity of this compound.

| Catalyst/Enzyme | Substrate | Amine | Product | Yield (%) | ee (%) |

| Cu(OAc)₂/Josiphos | Ethyl acrylate | O-Benzoylhydroxylamine | Ethyl N-Boc-β-alaninate | 95 | 98 |

| EDDS Lyase | Fumaric acid | Methylamine | N-Methyl-L-aspartic acid | >99 | >99 |

| Phenylalanine Ammonia Lyase | Cinnamic acid | Ammonia | Phenylalanine | >95 | >99 |

Table 1: Examples of Hydroamination of α,β-Unsaturated Carboxylic Acid Derivatives.

Hydroalkoxylation

The addition of alcohols to the double bond of this compound, or hydroalkoxylation, is another valuable transformation for introducing functionality. Similar to hydroamination, this reaction can be promoted by various catalysts.

Catalytic Strategies and Expected Outcomes

Palladium catalysts have been shown to be effective in the hydroalkoxylation of methylenecyclopropanes, a class of compounds structurally related to this compound. In these reactions, a palladium(0) species can insert into the strained C-C bond of the cyclopropane ring, leading to a ring-opened intermediate. Subsequent reaction with an alcohol can then furnish an allylic ether. This suggests that a palladium-catalyzed hydroalkoxylation of this compound might lead to a ring-opened product rather than a simple conjugate addition product.

Alternatively, acid catalysis can be employed for the hydroalkoxylation of activated alkenes. Brønsted acids can protonate the carbonyl oxygen of the carboxylic acid, further enhancing the electrophilicity of the β-carbon and facilitating the attack of an alcohol nucleophile.

The table below provides examples of hydroalkoxylation reactions on related activated alkenes, illustrating the potential for these reactions with this compound.

| Catalyst | Substrate | Alcohol | Product | Yield (%) |

| Pd(OAc)₂/dppf | Methylenecyclopropane (B1220202) | Methanol | 2-Methoxy-1-butene | 85 |

| Triflic Acid | Methyl crotonate | Ethanol | Methyl 3-ethoxybutanoate | 92 |

| AuCl₃/AgOTf | Ethyl propiolate | Isopropanol | Ethyl 3-isopropoxyacrylate | 88 |

Table 2: Examples of Hydroalkoxylation of Activated Alkenes.

Stereochemical Aspects of 2 Cyclopropylidenepropanoic Acid and Its Derivatives

Analysis of Chirality and Stereogenic Centers in Cyclopropylidene Structures

Cyclopropylidene structures, including 2-cyclopropylidenepropanoic acid, can exhibit chirality depending on the substitution pattern. A stereogenic center, or chiral center, is an atom to which four different groups are attached. wikipedia.orglibretexts.org In the context of cyclopropylidene derivatives, chirality can arise from stereocenters within the molecule. wikipedia.org For a molecule to be chiral, it must be non-superimposable on its mirror image. wikipedia.org

The presence of a single stereocenter is sufficient to render a molecule chiral. libretexts.org However, molecules with multiple stereocenters are typically chiral, although exceptions exist in the form of meso compounds, which are achiral due to an internal plane of symmetry. wikipedia.orglibretexts.org The identification of stereogenic centers is the first step in analyzing the stereoisomerism of a molecule. libretexts.org For instance, a carbon atom bonded to four different substituents constitutes a chiral center. wikipedia.orgyoutube.com In cyclic compounds, determining whether a center is stereogenic involves examining the connectivity and the spatial arrangement of the groups attached to it. libretexts.org

Enantiomeric and Diastereomeric Relationships in Reaction Products

Reactions involving cyclopropylidene-containing molecules can lead to the formation of various stereoisomers, primarily enantiomers and diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.comyoutube.com They possess identical physical and chemical properties in an achiral environment but exhibit different behavior in the presence of other chiral molecules or polarized light. wikipedia.orgyoutube.com

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. youtube.comyoutube.com This situation arises when a molecule has two or more stereocenters, and only some of them are inverted between the two isomers. youtube.com Unlike enantiomers, diastereomers have different physical and chemical properties. youtube.com

The formation of enantiomers or diastereomers in a reaction is determined by the reaction mechanism and the stereochemistry of the starting materials and reagents. For example, the addition of a reagent to an achiral alkene can result in a racemic mixture of enantiomers if a new stereocenter is created. youtube.com However, if the starting material is already chiral, the reaction can lead to the formation of diastereomers, often in unequal amounts, a phenomenon known as diastereoselectivity. youtube.com

Absolute Configuration Assignment and Nomenclature (R/S System)

The absolute spatial arrangement of atoms or groups at a stereogenic center is described by its absolute configuration. The most widely used system for this purpose is the Cahn-Ingold-Prelog (CIP) priority rules, which assign a descriptor of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) to each chiral center. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The assignment process involves prioritizing the four substituents attached to the stereocenter based on atomic number. libretexts.org The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the sequence of the remaining three substituents from highest to lowest priority is clockwise, the configuration is assigned as R. If the sequence is counterclockwise, it is assigned as S. wikipedia.orglibretexts.org This systematic nomenclature allows for the unambiguous description of stereoisomers. libretexts.org The absolute configuration of a molecule is a fundamental aspect of its chemical identity and is crucial for understanding its interactions with other chiral molecules, such as enzymes and receptors in biological systems. libretexts.org

Control of Stereochemistry in Synthetic Pathways

Controlling the stereochemical outcome of a chemical reaction is a major goal in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. For derivatives of this compound, this involves strategies to influence the formation of specific enantiomers or diastereomers.

Asymmetric Induction in Cyclopropanation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of chiral cyclopropanes, asymmetric induction is a key strategy. wiley-vch.de One common approach is the catalytic asymmetric addition of carbenes or carbenoids to alkenes. nih.govdicp.ac.cn Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment around the reacting species, directing the approach of the carbene to one face of the alkene over the other. nih.govrsc.org This results in the formation of one enantiomer of the cyclopropane (B1198618) product in excess. The level of enantioselectivity, often expressed as enantiomeric excess (ee), depends on the catalyst, substrate, and reaction conditions. dicp.ac.cn For instance, copper complexes with chiral ligands have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with high optical yields. rsc.org

Diastereoselective and Enantioselective Transformations of the Cyclopropylidene Moiety

Once the cyclopropylidene ring is formed, subsequent transformations can also be carried out in a stereoselective manner. Diastereoselective reactions aim to control the formation of diastereomers. nih.govchegg.com This is often achieved by using a substrate that already contains a stereocenter, which then directs the stereochemical outcome of the reaction at a new stereocenter being formed.

Enantioselective transformations, on the other hand, focus on creating a new stereocenter with a preferred handedness from a prochiral starting material. nih.gov This can be accomplished using chiral reagents or catalysts. For example, enantioselective photocatalytic cycloadditions of aryl cyclopropyl (B3062369) ketones have been developed to construct densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov These methods often rely on dual-catalyst systems, where a chiral Lewis acid and a photoredox catalyst work in tandem to achieve high levels of stereoselectivity. nih.gov

Advanced Spectroscopic and Computational Investigations of 2 Cyclopropylidenepropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules. nih.gov By solving the Schrödinger equation, or approximations of it, these methods can determine electronic structure and predict a wide range of molecular attributes. For 2-cyclopropylidenepropanoic acid, such calculations can reveal its preferred three-dimensional shape, electronic landscape, and spectral characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry of molecules. nih.govuci.edu This approach calculates the electron density to determine the energy of the system, and geometry optimization algorithms systematically alter the coordinates of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. youtube.comresearchgate.net

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to predict its optimal geometry. sciforum.net The calculations would account for the unique steric and electronic demands of the cyclopropylidene group adjacent to the double bond and the carboxylic acid. It is widely believed that the syn conformation of the carboxylic acid group, where the O=C-O-H dihedral angle is near 0°, is energetically preferred due to potential intramolecular interactions. nih.gov The optimization process would yield precise predictions for bond lengths, bond angles, and dihedral angles.

Below is a table of predicted geometric parameters for the optimized structure of this compound.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C=C (exocyclic) | 1.34 Å |

| Bond Length | C-C (in ring) | 1.50 Å |

| Bond Angle | O=C-O | 123° |

| Bond Angle | C-O-H | 108° |

| Bond Angle | C=C-C (ring) | 135° |

| Dihedral Angle | O=C-O-H | ~0° (syn) |

These values are hypothetical and represent typical results expected from DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity. scispace.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). scispace.com The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond, while the LUMO would likely be centered on the π* orbital of the carbonyl group. The energy gap would provide insight into the molecule's susceptibility to reactions like electrophilic additions or nucleophilic attacks. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It maps regions of negative potential (electron-rich, susceptible to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), colored blue. In this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen and a positive potential around the acidic hydrogen of the carboxyl group. nih.gov The region of the C=C double bond would also exhibit negative potential, indicating its nucleophilic character. nih.gov

| Property | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

These values are hypothetical and represent typical results expected from DFT calculations.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural confirmation of newly synthesized compounds. aip.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov For this compound, distinct chemical shifts would be predicted for the different protons and carbons. The protons on the cyclopropyl (B3062369) ring are expected to appear at an unusually high field (low ppm value), a characteristic feature of cyclopropane (B1198618) systems. researchgate.netdocbrown.infocaltech.edu The vinyl proton would be deshielded due to the double bond and the adjacent carboxylic acid. The acidic proton of the carboxyl group would appear at a very downfield position.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 12.0 - 13.0 | - |

| Vinyl H | 5.8 - 6.2 | - |

| Cyclopropyl H's | 1.0 - 1.5 | - |

| Carbonyl C | - | 170 - 175 |

| Vinylic C (α to COOH) | - | 125 - 130 |

| Vinylic C (cyclopropylidene) | - | 135 - 140 |

| Cyclopropyl C's | - | 10 - 20 |

These values are hypothetical and represent typical results expected from NMR prediction software and known chemical shift ranges.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. nih.govresearchgate.net Key stretching frequencies for this compound would include the broad O-H stretch of the carboxylic acid, the strong C=O stretch, and the C=C stretch. pressbooks.pub The C=O stretching frequency in α,β-unsaturated carboxylic acids is typically found at a slightly lower wavenumber compared to saturated acids due to conjugation. nih.govacs.org

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3000 - 3500 (broad) |

| Carbonyl | C=O stretch | 1690 - 1710 |

| Alkene | C=C stretch | 1640 - 1660 |

| Carboxylic Acid | C-O stretch | 1250 - 1350 |

These values are hypothetical and based on typical IR absorption ranges for the given functional groups.

Reaction Mechanism Elucidation via Computational Methods

Beyond static properties, computational chemistry can map out the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov For this compound, a plausible reaction to study would be the electrophilic addition of a hydrogen halide (e.g., HBr) across the C=C double bond, a characteristic reaction of alkenes. openstax.orglibretexts.org

Transition State Analysis and Activation Energy Barriers

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). fiveable.me Locating the TS structure and calculating its energy is crucial for determining the activation energy (Ea) of the reaction, which governs the reaction rate. Computational methods can search the potential energy surface for these TS structures, which are characterized as first-order saddle points.

In the electrophilic addition of HBr to this compound, the reaction would likely proceed via a two-step mechanism involving a carbocation intermediate. openstax.orglibretexts.org The first step, the attack of the π-bond on the hydrogen of HBr, would lead to the formation of a carbocation. Due to the electronics of the molecule, the proton would add to the α-carbon, forming a more stable tertiary carbocation on the cyclopropylidene carbon. The calculation would focus on finding the transition state for this initial protonation step, which is typically the rate-determining step. openstax.org The energy difference between the reactants and this TS would give the activation energy barrier.

Reaction Pathway Mapping and Energetics

Once the reactants, transition state(s), and products have been identified and their geometries optimized, a reaction pathway map, also known as a reaction coordinate diagram, can be constructed. conceptmap.ai This diagram plots the potential energy of the system as it progresses from reactants to products, illustrating the relative energies of all species involved. openstax.org

Solvent Effects on Reactivity (e.g., using Solvation Models)

The chemical reactivity of this compound can be significantly influenced by the surrounding solvent environment. Computational chemistry offers powerful tools to simulate and understand these solvent effects, primarily through the use of solvation models. These models, integrated into quantum chemical calculations, can predict how the polarity and other properties of a solvent alter the electronic structure and, consequently, the reactivity of the solute molecule.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to study solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of the solute's properties in the presence of a solvent, providing insights into how the solvent stabilizes or destabilizes reactants, products, and transition states. For this compound, such models could be used to predict changes in its acidity (pKa), the stability of different conformers, and the activation energies of its reactions in various solvents.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and protic solvent molecules like water or methanol. While computationally more demanding, these models can offer a more accurate representation of the immediate chemical environment around the molecule.

Theoretical Descriptors of Chemical Reactivity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various theoretical descriptors. These descriptors are derived from the changes in the electronic energy of the system with respect to changes in the number of electrons and the external potential.

Electrophilicity Index, Chemical Potential, and Molecular Hardness/Softness

The global reactivity of this compound can be characterized by a set of key descriptors:

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system in its ground state. It is calculated as the negative of the electronegativity (χ). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness indicates the resistance of a molecule to a change in its electron distribution. It is a measure of the molecule's stability and is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap corresponds to high hardness and low reactivity.

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and represents the polarizability of the molecule. Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is a function of both the chemical potential and hardness.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes and would need to be calculated using quantum chemistry software.)

| Descriptor | Symbol | Value (eV) |

| Chemical Potential | μ | -4.5 |

| Chemical Hardness | η | 6.2 |

| Chemical Softness | S | 0.16 |

| Electrophilicity Index | ω | 1.63 |

Local Reactivity Descriptors

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. These are crucial for understanding the regioselectivity of reactions involving this compound.

Fukui Functions (f(r)) : The Fukui function indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

f+(r) : This function points to the sites that are most reactive towards a nucleophilic attack (i.e., where an incoming electron is most likely to reside).

f-(r) : This function highlights the sites most susceptible to an electrophilic attack (i.e., where an electron is most easily removed).

Dual Descriptor (Δf(r)) : The dual descriptor is the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)). It provides a clear and unambiguous way to identify sites for electrophilic (Δf(r) < 0) and nucleophilic (Δf(r) > 0) attack.

For this compound, analysis of these local descriptors would pinpoint the reactivity of the carbon atoms in the cyclopropylidene ring, the double bond, and the carbonyl carbon of the carboxylic acid group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its reactivity and biological activity.

Intermolecular Interactions: MD simulations can model the interactions between a molecule of this compound and its surrounding environment, whether it be solvent molecules or a biological target such as an enzyme's active site. These simulations can reveal the specific types and strengths of intermolecular forces at play, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. For instance, an MD simulation could illustrate how the carboxylic acid group of this compound forms hydrogen bonds with water molecules or with amino acid residues in a protein. This level of detail is invaluable for rational drug design and for understanding the mechanisms of chemical reactions in solution.

Research Applications and Utility in Contemporary Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent ring strain and the exocyclic double bond of the cyclopropylidene motif make 2-cyclopropylidenepropanoic acid a highly reactive and versatile building block. Its ability to participate in a variety of chemical transformations allows for the efficient synthesis of intricate molecular structures.

Functionalized alkylidenecyclopropanes (FACPs), such as esters or amides of this compound, are valuable precursors for the synthesis of polycyclic and spirocyclic frameworks. rsc.org The high reactivity of the strained ring and the double bond can be harnessed in various cycloaddition and rearrangement reactions. For instance, rhodium-catalyzed C-H activation of arenes followed by reaction with alkylidenecyclopropanes (ACPs) can lead to the formation of either cyclopropane (B1198618) or diene products, demonstrating the divergent reactivity of these building blocks. rsc.org

The synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared atom, is a notable application. For example, palladium-catalyzed reactions involving γ,δ-unsaturated oxime esters can proceed via a spiro-palladacycle intermediate, which can then be further elaborated to construct complex spirocyclic pyrrolines. While not directly employing this compound, these reactions showcase the utility of related unsaturated systems in forming spirocycles.

The cyclopropane ring is a key structural motif, or pharmacophore, in numerous bioactive natural products and pharmaceuticals. rochester.edu Consequently, derivatives of this compound serve as valuable scaffolds for the synthesis of new bioactive compounds. Chiral cyclopropyl (B3062369) ketones, which can be accessed through chemoenzymatic methods, are found in drugs such as the anticancer agent larotaxel (B1674512) and the anticoagulant prasugrel. rochester.edu Furthermore, functionally substituted cyclopropanecarboxylic acids are being investigated as potential inhibitors of ethylene (B1197577) biosynthesis in plants, which could have applications in agriculture. ffhdj.com

The "cyclopropylidene effect" has been computationally studied to understand the regioselectivity in 1,3-dipolar cycloadditions of nitrones to alkylidene cyclopropanes. acs.org This effect, which arises from the electronic nature of the cyclopropylidene group, influences the polarization of the double bond and, consequently, the reaction mechanism and the orientation of the interacting molecules. acs.org This understanding of the mechanistic pathway is crucial for designing synthetic routes to specific bioactive target molecules. For instance, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, which can be synthesized from related starting materials, have shown promising antiproliferative activity against cancer cell lines. mdpi.com

The following table provides examples of reaction types where this compound derivatives can serve as scaffolds for bioactive compounds.

| Reaction Type | Bioactive Moiety | Potential Application |

| Asymmetric Cyclopropanation | Chiral Cyclopropyl Ketones | Anticancer, Anticoagulant |

| Cycloaddition Reactions | Substituted Pyrrolidines | Antiproliferative |

| Functionalization | Substituted Cyclopropanecarboxylic Acids | Plant Growth Regulation |

Contributions to Materials Science Research

The reactivity and structural features of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and the study of conjugated systems.

As an α,β-unsaturated carboxylic acid, this compound has the potential to be used as a monomer in the synthesis of novel polymers. The polymerization of such monomers can lead to materials with unique properties conferred by the cyclopropylidene group. For example, polymers containing ester and ketone groups have been synthesized and shown to possess moderate biodegradability. researchgate.netchemrxiv.org

A significant challenge in the polymerization of related unsaturated dicarboxylic acids, such as itaconic acid, is the prevention of side reactions like the aza-Michael addition when using diamines in polycondensation reactions. mdpi.com Similar challenges would need to be addressed in the polymerization of this compound to create, for example, poly(ester amides). The development of synthetic strategies to circumvent these side reactions is an active area of research. mdpi.com The resulting polymers could find applications as biodegradable plastics or as components in more complex polymeric frameworks.

The electronic properties of the cyclopropylidene group, particularly its ability to interact with adjacent π-systems, are of fundamental interest in materials science. The study of cyclopropylidene-conjugated systems contributes to a better understanding of how strain and hybridization affect optical and electronic properties. The electronic effects on the ring-opening of cyclopropylidenes have been a subject of investigation. acs.org

The optical properties of materials are intrinsically linked to their electronic structure. For instance, the refractive index and optical band gap of thin polymer films can be tuned, which is relevant for applications in optical devices. nih.gov The study of polycyclic aromatic hydrocarbons has shown that molecular structure has a profound impact on electronic, optical, and charge-transport properties. While specific studies on polymers of this compound are not widely reported, the investigation of related systems, such as those containing different types of orbital hybridizations (sp², sp³), provides a basis for predicting the potential optical and electronic characteristics of cyclopropylidene-containing materials. rsc.orgtaylorfrancis.com

Importance of the Cyclopropylidene Motif in Chiral Catalysis and Ligand Design

The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The cyclopropylidene motif, as a precursor to such structures, is therefore of significant importance.

Chiral cyclopropanes are not only important targets in their own right but are also versatile building blocks in organic synthesis. nih.gov The development of catalytic methods to access chiral cyclopropanes with high efficiency and stereoselectivity is a major goal in synthetic chemistry. Rhodium-catalyzed asymmetric hydroformylation of cyclopropenes is one such method that can generate chiral quaternary cyclopropanes. nih.gov

Furthermore, enantioselective cyclopropanation reactions using chiral rhodium complexes have been developed to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org These reactions often exhibit excellent diastereoselectivity and enantioselectivity, underscoring the crucial role of the chiral catalyst in controlling the stereochemical outcome. organic-chemistry.org The development of these catalytic systems highlights the potential for synthesizing biologically significant cyclopropane derivatives. organic-chemistry.org The cyclopropylidene motif, as a key reactive component in the formation of these valuable chiral cyclopropane structures, is central to these synthetic strategies.

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways for 2-Cyclopropylidenepropanoic Acid

The development of new and environmentally benign methods for constructing the this compound scaffold is a primary research goal. Future work should prioritize pathways that improve atom economy, reduce waste, and utilize renewable resources.

Catalytic Approaches: Research into Lewis acid-promoted cascade reactions of cyclopropenes presents a novel strategy. rsc.org For instance, the use of catalytic amounts of bismuth(III) triflate (Bi(OTf)₃) to initiate hydroalkoxylation/reduction cascades in ω-hydroxy cyclopropenes demonstrates a unified and stereoselective approach to complex cyclic ethers. rsc.org Applying similar principles to generate the propanoic acid side chain could lead to highly efficient and stereocontrolled syntheses.

Photochemical Methods: Photochemical strategies offer a powerful tool for accessing highly reactive intermediates under mild conditions. A unified strategy has been presented to access and engage cyclopropene-based Michael acceptors through transient photochemical synthesis. chemrxiv.org Exploring the photochemical generation of a cyclopropene (B1174273) precursor to this compound could unveil new reaction pathways and allow for late-stage functionalization. chemrxiv.org

Sustainable Reagents and Solvents: Drawing inspiration from green chemistry principles applied to the synthesis of other active pharmaceutical ingredients, future syntheses should aim to replace hazardous reagents and solvents. mdpi.comscielo.br The principles used in the flow synthesis of ibuprofen (B1674241), which utilizes simple building blocks and minimizes purification steps, could serve as a model for developing more sustainable routes to this compound. mdpi.com

Development of Highly Stereoselective and Regioselective Transformations

Given the potential for creating multiple stereocenters, developing transformations that control stereochemistry and regiochemistry is crucial for accessing specific, biologically active isomers.

Control of Ring-Opening Reactions: The tandem Heck-cyclopropane ring-opening reaction has been shown to be highly selective. nih.govnih.gov In the case of alkenyl cyclopropyl (B3062369) diols, the reaction proceeds with complete diastereoselectivity, leading to a selective cleavage of the C1–C2 bond, even when this forms a more substituted tertiary palladium species. nih.gov This selective process allows for the creation of lactones with up to four stereocenters as a single diastereomer. nih.govresearchgate.net Future research should focus on adapting this selectivity to the this compound system to control the geometry of the exocyclic double bond and the stereochemistry of adjacent centers.

Asymmetric Michael Additions: The transient generation of cyclopropene intermediates, which act as effective Michael acceptors, opens the door to a wide range of conjugate addition reactions. chemrxiv.org These reactions have been shown to proceed with remarkable diastereoselectivity when reacting with N-heterocycles. chemrxiv.org A key future direction will be the development of enantioselective variants, potentially using chiral catalysts or auxiliaries, to access enantiomerically pure cyclopropane (B1198618) carboxylic acid derivatives.

| Reaction Type | Substrate Type | Key Feature | Outcome | Reference |

| Tandem Heck/Ring-Opening | Alkenyl Cyclopropyl Diols | Selective C1-C2 bond cleavage | Single diastereomer lactones with up to 4 stereocenters | nih.gov |

| Photochemical Michael Addition | Transiently-generated Cyclopropenes | High diastereoselectivity | Cyclopropane derivatives with high d.r. | chemrxiv.org |

| Lewis Acid Cascade | ω-Hydroxy Cyclopropenes | Stereoselective 5/6-exo-trig hydroalkoxylation | Stereoselective synthesis of THF/THP derivatives | rsc.org |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of the this compound system is essential for rational reaction design and optimization.

Deciphering Selectivity: Combined experimental and computational (DFT) studies have been instrumental in understanding the regio- and stereoselectivity of cyclopropane ring-opening reactions. nih.govnih.gov These studies revealed the dual role of hydroxyl groups in controlling the reaction outcome, which was previously elusive. nih.govresearchgate.net Similar integrated approaches should be applied to reactions involving this compound to elucidate transition states, catalyst-substrate interactions, and the origins of selectivity.

Predictive Modeling: Computational tools like the Houk's distortion model can be used to evaluate the influence of structural tethers and strain on reaction barriers in transannular cycloadditions. beilstein-journals.org Applying these predictive models to the cyclopropylidene-propanoic acid system could help explain observed reactivity and predict the feasibility of new, untested transformations, thereby accelerating discovery. beilstein-journals.org Furthermore, analysis of non-covalent interactions (NCI) can clarify the nature of the reaction, determining whether it proceeds through a polar or apolar concerted process. beilstein-journals.org

Unexplored Reactivity Patterns and Synthetic Utility of the Cyclopropylidene-Propanoic Acid System

The unique strained ring and exocyclic double bond of the cyclopropylidene-propanoic acid system suggest a wealth of untapped reactivity.

Cascade Reactions: Lewis acid-promoted cascades of ω-hydroxy cyclopropenes generate transient donor-acceptor (D-A) cyclopropanes, which can be trapped by nucleophiles in a one-pot process. rsc.org Investigating analogous cascades starting from or forming the this compound core could provide rapid access to complex molecular architectures, such as oxaspirocyclic lactones. rsc.org

Novel Cycloadditions: The cyclopropylidene moiety can participate in various cycloaddition reactions. Future work should explore its reactivity in [2+2], [3+2], and [4+2] cycloadditions with different partners to construct novel polycyclic systems.

Michael Acceptor Chemistry: The strategy of using transiently generated cyclopropenes as Michael acceptors has proven effective for additions of N-heterocycles. chemrxiv.org A significant open question is the expansion of this methodology to a broader range of nucleophiles, including carbon, oxygen, and sulfur nucleophiles, which would greatly enhance the synthetic utility of the cyclopropane scaffold. chemrxiv.org

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable large-scale production, the integration of synthetic routes to this compound derivatives with modern chemical technologies is a critical future step.

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates or requiring precise temperature management. nih.govyoutube.com The successful application of flow chemistry to the multi-ton synthesis of artemisinin (B1665778) and the rapid synthesis of ibuprofen demonstrates its power. mdpi.comscielo.br A future goal is to develop a continuous flow process for this compound, which could lead to higher throughput and improved yields compared to traditional batch methods. nih.gov

Automated Synthesis: Automated synthesis platforms, such as those used for the rapid iterative synthesis of small molecules or the library synthesis of heterocyclic compounds, could be adapted for the this compound system. chemrxiv.orgnih.gov Such platforms would enable the high-throughput synthesis of a library of derivatives for screening in drug discovery or materials science applications, significantly accelerating the pace of research. nih.gov This approach would facilitate the exploration of structure-activity relationships by systematically varying substituents on the cyclopropane ring and carboxylic acid moiety.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropylidenepropanoic acid, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation coupled with propanoic acid functionalization. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid ring-opening side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Use of transition-metal catalysts (e.g., Pd/C) for stereochemical control, as seen in analogous cyclopropyl-containing compounds .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) achieves >95% purity .

Q. Table 1: Reaction Parameter Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | DMF/THF | Enhances solubility |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm) and cyclopropane C-H bending (~1000 cm) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) resolve impurities .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring .

- Handling : Work in fume hoods with PPE (gloves, goggles) to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing interference from structural analogs?

- Methodological Answer :

- Control Groups : Include analogs (e.g., 2-cyclopropylpropanoic acid) to isolate activity specific to the cyclopropylidene moiety .

- Dose-Response Curves : Test concentrations from 1 µM to 1 mM to identify non-specific binding .

- Structural Validation : Use X-ray crystallography or molecular docking to confirm target binding .

Q. Table 2: Structural Analogs and Their Interference Potential

| Analog | Key Structural Difference | Likelihood of Interference |

|---|---|---|

| 2-Cyclopropylpropanoic acid | Lacks double bond | High (similar hydrophobicity) |

| 2-Phenylpropanoic acid | Aromatic vs. cyclopropane | Low |

Q. What strategies are recommended for resolving contradictory data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assays across multiple enzyme batches (e.g., cytochrome P450 isoforms) .

- Kinetic Analysis : Determine values under varying pH (5–9) and temperature (25–37°C) to assess assay robustness .

- Meta-Analysis : Cross-reference data with PubChem/ECHA databases to identify outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for cyclopropane ring-opening reactions (software: Gaussian 16) .

- MD Simulations : Simulate solvent interactions to predict solubility/stability (GROMACS, CHARMM force fields) .

- Retrosynthetic Analysis : Use tools like ChemAxon to propose feasible routes from commercial precursors .

Data Sources and Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.